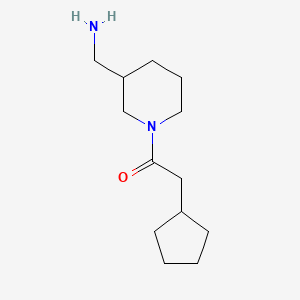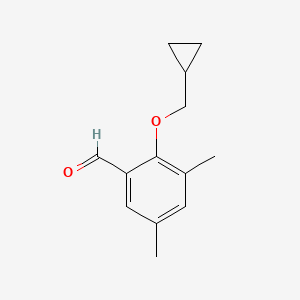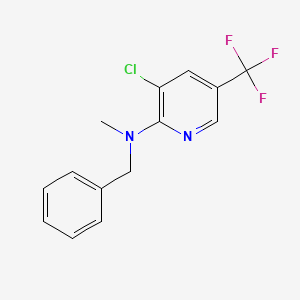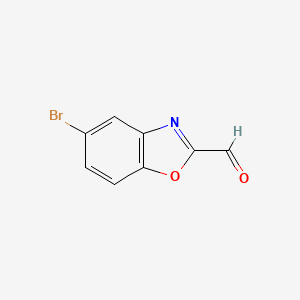
1-(3-(Aminomethyl)piperidin-1-yl)-2-cyclopentylethan-1-one
説明
“1-(3-(Aminomethyl)piperidin-1-yl)-2-cyclopentylethan-1-one” is a compound with the molecular weight of 156.23 . It is also known as (1-acetyl-3-piperidinyl)methanamine .
Molecular Structure Analysis
The compound belongs to the class of organic compounds known as hydroquinolones . Piperidine, a part of this compound, is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Physical And Chemical Properties Analysis
The compound has a molecular weight of 156.23 . The IUPAC name is (1-acetyl-3-piperidinyl)methanamine .科学的研究の応用
Synthesis and Characterization of Novel Cyclic Compounds
Kyosuke Kaneda (2020) reviewed research on the synthesis and characterization of novel cyclic compounds, including those containing aminobenzenesulfonamide, which shares structural motifs with the query compound. The development of these compounds has implications for the discovery of functional molecules and pharmaceuticals due to their versatile chemical properties (Kaneda, 2020).
Antineoplastic Agent Candidates
Mohammad Hossain et al. (2020) explored the discovery and development of a series of compounds with potential as drug candidates, demonstrating significant cytotoxic properties. These compounds, including 1-[4-2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, have shown greater tumor-selective toxicity and ability to act as modulators of multi-drug resistance (Hossain et al., 2020).
Cytochrome P450 Isoform Inhibitors
S. C. Khojasteh et al. (2011) reviewed the selectivity and potency of chemical inhibitors for Cytochrome P450 isoforms, which are critical in metabolizing a wide range of drugs. Understanding these inhibitors' selectivity helps in predicting drug-drug interactions and is essential for drug development, including those related to piperidine-based structures (Khojasteh et al., 2011).
Anticarcinogenicity of Organotin(IV) Complexes
Saqib Ali et al. (2018) reviewed the anticarcinogenicity and toxicity of organotin(IV) complexes, highlighting the significance of structural features such as the organotin moiety for antitumor activity and cytotoxicity. This research provides insights into the design of novel anticancer agents, including those incorporating piperidine structures (Ali et al., 2018).
Antifungal Compounds from Piper Species
Wen-Hui Xu and Xing-Cong Li (2011) documented the chemical structures and antifungal activities of compounds isolated from Piper species. This review highlights the medicinal potential of piperidine derivatives and their applications in developing pharmaceutical or agricultural fungicides (Xu & Li, 2011).
将来の方向性
Piperidine-containing compounds, such as “1-(3-(Aminomethyl)piperidin-1-yl)-2-cyclopentylethan-1-one”, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on improving the synthesis methods and exploring the potential applications of these compounds in pharmaceuticals.
作用機序
Target of Action
Compounds with a piperidine structure often interact with various receptors in the body. For example, they can target G protein-coupled receptors, ion channels, or enzymes such as kinases .
Mode of Action
The compound could bind to its target, causing a conformational change that alters the target’s activity. This could result in the activation or inhibition of the target, leading to downstream effects .
Biochemical Pathways
The specific pathways affected would depend on the compound’s target. For instance, if the compound targets a kinase, it could affect signaling pathways related to cell growth and proliferation .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound would depend on its chemical structure. Piperidine derivatives can have varied pharmacokinetic properties .
Result of Action
The molecular and cellular effects would depend on the specific target and pathway affected. This could range from changes in cell signaling to alterations in cell function or viability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]-2-cyclopentylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c14-9-12-6-3-7-15(10-12)13(16)8-11-4-1-2-5-11/h11-12H,1-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAXAOQHRSPOAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-1H-indole](/img/structure/B1464832.png)
![3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-pyrrolidine hydrochloride](/img/structure/B1464835.png)




![[1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl]methanamine](/img/structure/B1464843.png)

![{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanamine](/img/structure/B1464847.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B1464848.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B1464850.png)
![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464851.png)
![[1-(4-Methylcyclohexyl)piperidin-4-yl]methanamine](/img/structure/B1464852.png)